Cas no 690-08-4 (2-Pentene,4,4-dimethyl-, (2E)-)

2-Pentene,4,4-dimethyl-, (2E)- structure
690-08-4 structure
Product Name:2-Pentene,4,4-dimethyl-, (2E)-
CAS No:690-08-4
MF:C7H14
MW:98.186062335968
CID:504305
PubChem ID:5326158
Update Time:2025-04-19

2-Pentene,4,4-dimethyl-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentene,4,4-dimethyl-, (2E)-
    • 4,4-Dimethyl-trans-2-pentene
    • trans-1,1,1-Trimethyl-2-butene
    • (E)-4,4-Dimethyl-2-pentene
    • (E)-4,4-dimethylpent-2-ene
    • 4,4-Dimethyl-(E)-2-pentene
    • 4,4-Dimethyl-2-pentene, trans
    • trans-4,4-Dimethyl-2-Pentene
    • NS00079742
    • 2,2-DIMETHYLPENTENE
    • 4,4-Dimethyl-2-pentene
    • 2-Pentene, 4,4-dimethyl-, (E)-
    • 2-Pentene, 4,4-dimethyl-
    • BIDIHFPLDRSAMB-AATRIKPKSA-N
    • 690-08-4
    • DTXSID201015935
    • MFCD00026992
    • CH3CH=CHC(CH3)3
    • (2E)-4,4-Dimethyl-2-pentene
    • NSC-74143
    • 2-Pentene, 4,4-dimethyl-, (2E)-
    • CHEBI:88409
    • Q27160263
    • EINECS 211-714-9
    • NSC74143
    • DTXSID5075078
    • NSC 74143
    • T6Y948RY8F
    • (2E)-4,4-dimethylpent-2-ene
    • UNII-T6Y948RY8F
    • Inchi: 1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3/b6-5+
    • InChI Key: BIDIHFPLDRSAMB-AATRIKPKSA-N
    • SMILES: C(/C=C/C)(C)(C)C

Computed Properties

  • Exact Mass: 98.10962
  • Monoisotopic Mass: 98.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 62.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3

Experimental Properties

  • Density: 0.6843
  • Melting Point: -115.23°C
  • Boiling Point: 76.55°C
  • Refractive Index: 1.3953
  • PSA: 0
  • LogP: 2.60860
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